molecular formula C14H12O3 B14877668 4-Methyl-3-phenoxybenzoic acid

4-Methyl-3-phenoxybenzoic acid

Cat. No.: B14877668
M. Wt: 228.24 g/mol
InChI Key: GQSIGLWEIUSICL-UHFFFAOYSA-N
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Description

4-Methyl-3-phenoxybenzoic acid is an organic compound with the molecular formula C14H12O3 It is a derivative of benzoic acid, where the phenoxy group is substituted at the 3-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-phenoxybenzoic acid typically involves the Friedel-Crafts acylation reaction. One common method includes the reaction of 4-methylbenzoic acid with phenol in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: For industrial-scale production, the process may involve the use of more efficient and scalable methods. One such method includes the oxidation of 4-methyl-3-phenoxybenzaldehyde using an oxidizing agent like potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl) under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-phenoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under reflux conditions.

Major Products:

Scientific Research Applications

4-Methyl-3-phenoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3-phenoxybenzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. For instance, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    4-Phenoxybenzoic acid: Similar structure but lacks the methyl group at the 4-position.

    3-Phenoxybenzoic acid: Similar structure but lacks the methyl group at the 4-position.

    4-Methoxybenzoic acid: Similar structure but has a methoxy group instead of a phenoxy group.

Uniqueness: 4-Methyl-3-phenoxybenzoic acid is unique due to the presence of both the phenoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its antimicrobial properties and make it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

4-methyl-3-phenoxybenzoic acid

InChI

InChI=1S/C14H12O3/c1-10-7-8-11(14(15)16)9-13(10)17-12-5-3-2-4-6-12/h2-9H,1H3,(H,15,16)

InChI Key

GQSIGLWEIUSICL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)OC2=CC=CC=C2

Origin of Product

United States

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